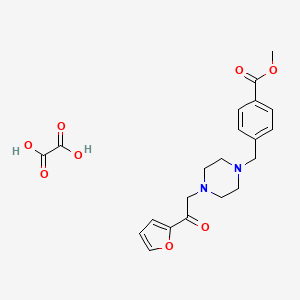

Methyl 4-((4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)methyl)benzoate oxalate

Description

Properties

IUPAC Name |

methyl 4-[[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzoate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4.C2H2O4/c1-24-19(23)16-6-4-15(5-7-16)13-20-8-10-21(11-9-20)14-17(22)18-3-2-12-25-18;3-1(4)2(5)6/h2-7,12H,8-11,13-14H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZBZSYQVOSJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)methyl)benzoate oxalate typically involves multiple steps. One common route includes the following steps:

Formation of the furan-2-yl ketone: This can be achieved by reacting furan-2-carboxylic acid with an appropriate reagent such as oxalyl chloride to form the corresponding acyl chloride, followed by reaction with a suitable amine to form the ketone.

Piperazine coupling: The furan-2-yl ketone is then reacted with piperazine in the presence of a base such as triethylamine to form the piperazine derivative.

Benzoate ester formation: The piperazine derivative is then reacted with methyl 4-bromobenzoate under basic conditions to form the final product.

Oxalate formation: The final step involves the reaction of the benzoate ester with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)methyl)benzoate oxalate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The ketone group can be reduced to form the corresponding alcohol.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-((4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)methyl)benzoate oxalate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)methyl)benzoate oxalate involves its interaction with specific molecular targets. The furan ring and piperazine moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Quinoline-Based Piperazine Derivatives (C1–C7)

Structural Features :

- Core: Methyl benzoate with a piperazine-linked quinoline-4-carbonyl group (e.g., C1: 2-phenylquinoline-4-carbonyl; C2: 4-bromophenyl substituent) .

- Key Differences: The target compound replaces the quinoline-4-carbonyl group with a furan-2-yl-oxoethyl chain. Quinoline derivatives (C1–C7) exhibit bulkier aromatic systems, likely influencing membrane permeability and π-π stacking interactions.

Physicochemical Properties :

Fluorophenyl-Substituted Piperazine Analog ()

Structural Features :

Implications :

- The fluorophenyl group introduces hydrophobicity and electronegativity, contrasting with the furan’s hydrogen-bonding capability.

Piperazine-Urea Hybrids ()

Structural Features :

Physicochemical Properties :

Trifluoroacetate Salts ()

Structural Features :

Salt Effects :

- Trifluoroacetate salts are common in intermediates but may introduce toxicity concerns. Oxalate salts are preferred for pharmaceutical formulations due to biocompatibility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Q. What are the key synthetic strategies for Methyl 4-((4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)methyl)benzoate oxalate?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. For example:

- Step 1 : Condensation of 2-furan-2-yl-2-oxoethyl groups onto piperazine via nucleophilic substitution (e.g., using potassium carbonate in ethanol under reflux) .

- Step 2 : Coupling the modified piperazine with methyl 4-(bromomethyl)benzoate via alkylation.

- Step 3 : Salt formation with oxalic acid to yield the oxalate counterion, requiring pH control and crystallization optimization .

Methodological challenges include avoiding over-alkylation and ensuring regioselectivity.

Q. How is the compound characterized to confirm structural integrity?

- Spectroscopy : H/C NMR to verify substituent positions (e.g., furan carbonyl at ~170 ppm, piperazine protons as multiplet signals) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in related piperazine-oxalate structures .

- Elemental Analysis : Validates purity (>95%) and salt stoichiometry .

Q. What initial biological assays are recommended for evaluating its pharmacological potential?

- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence-based assays, given piperazine’s role in receptor binding .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .

- Microbial Susceptibility : Broth microdilution for antibacterial/antifungal activity, leveraging furan’s known bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for the alkylation step between piperazine and methyl benzoate derivatives?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require strict anhydrous conditions to avoid hydrolysis .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

- Temperature : Controlled heating (60–80°C) balances reaction rate and side-product formation. Monitor via TLC (ethyl acetate/petroleum ether 1:1) .

Q. How to resolve contradictions in crystallographic data for piperazine-oxalate complexes?

Discrepancies in bond lengths/angles (e.g., C=O vs. C–O) may arise from protonation states or packing effects. Strategies include:

- Refinement Models : Apply riding hydrogen models and anisotropic displacement parameters for non-H atoms .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate) to validate deviations .

Q. What is the role of the oxalate counterion in modulating bioavailability and target interaction?

- Solubility : Oxalate improves aqueous solubility but may reduce membrane permeability. Compare pharmacokinetics with freebase or hydrochloride salts .

- Receptor Binding : Molecular docking studies suggest oxalate’s carboxyl groups form hydrogen bonds with residues in enzyme active sites (e.g., dihydrofolate reductase) .

- pH-Dependent Release : Assess dissociation in simulated physiological buffers (pH 4.5–7.4) using UV-Vis or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.